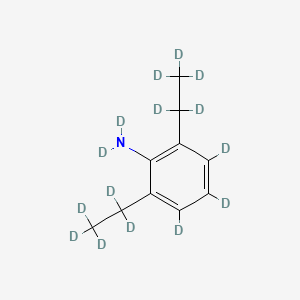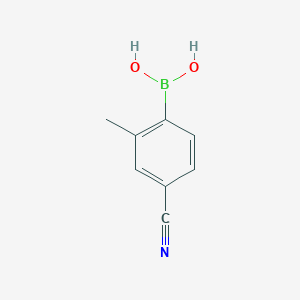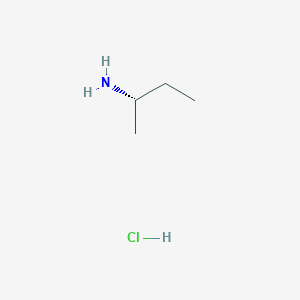
4-Propanoylphenyl 2,2-dimethylpropanoate
Übersicht
Beschreibung
4-Propanoylphenyl 2,2-dimethylpropanoate, also known as 4-propionylphenyl pivalate, is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.3 . The compound is typically a solid and can range in color from white to yellow .
Molecular Structure Analysis
The InChI code for 4-Propanoylphenyl 2,2-dimethylpropanoate is 1S/C14H18O3/c1-5-12(15)10-6-8-11(9-7-10)17-13(16)14(2,3)4/h6-9H,5H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Propanoylphenyl 2,2-dimethylpropanoate is a solid substance that can range in color from white to yellow . It has a molecular weight of 234.3 . The compound’s IUPAC name is 4-propionylphenyl pivalate .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Hydrogen Bonding Patterns and DFT Studies : A study by Kant et al. (2014) synthesized and characterized compounds related to 4-Propanoylphenyl 2,2-dimethylpropanoate, focusing on hydrogen bonding patterns. This research contributes to understanding the molecular structure and potential applications in materials science and drug design (Kant, Maiti, Awasthi, & Agarwal, 2014).
Material Properties and Applications
- Sequence-defined Non-natural Polyphosphates : Al Ouahabi, Charles, and Lutz (2015) explored the synthesis of non-natural sequence-encoded polymers using phosphoramidite chemistry, which has implications for the design of information-containing macromolecules and could have applications in data storage and nanotechnology (Al Ouahabi, Charles, & Lutz, 2015).
Chemical Transformations and Organic Synthesis
- Olefination of N,N-dimethylbenzylamines : Cai et al. (2007) developed a method for highly regioselective olefination of substituted N,N-dimethylbenzylamines, which can further transform into valuable compounds such as 3-(2'-tolyl)propanoic acid derivatives. This work contributes to synthetic organic chemistry by providing a novel pathway for the synthesis of complex molecules (Cai, Fu, Li, Wan, & Shi, 2007).
Catalysis and Reaction Mechanisms
- Rhodium(I)-catalyzed Carboxylation : Ukai et al. (2006) reported on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, offering a green and efficient method for preparing functionalized carboxylic acids. This work has implications for catalysis and sustainable chemistry, demonstrating a novel application of CO2 in organic synthesis (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . Specific hazard statements associated with the compound include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-12(15)10-6-8-11(9-7-10)17-13(16)14(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYREYTQIPCTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598186 | |
| Record name | 4-Propanoylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propanoylphenyl 2,2-dimethylpropanoate | |
CAS RN |
120703-45-9 | |
| Record name | 4-Propanoylphenyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propanoylphenyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)
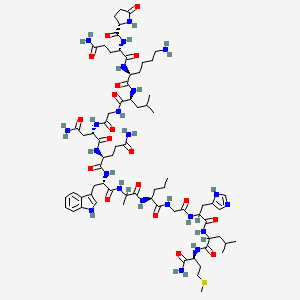
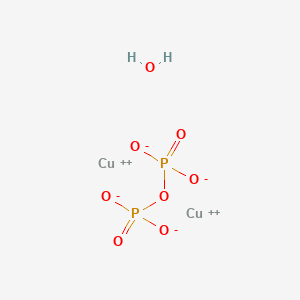
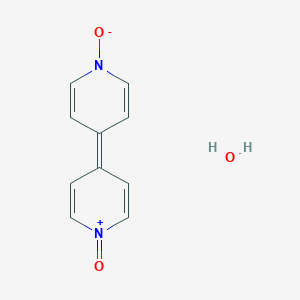
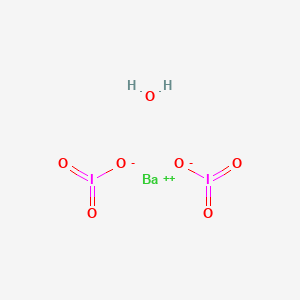
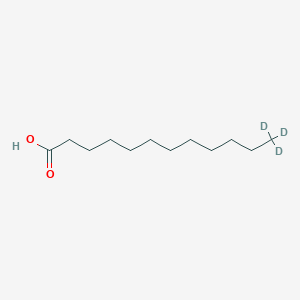
![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)
